3-Méthylbenzothiophène 1,1-dioxyde

Vue d'ensemble

Description

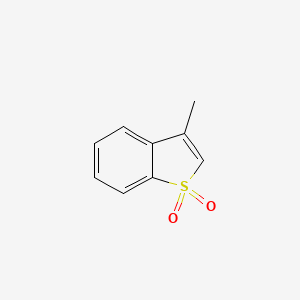

3-Methylbenzothiophene 1,1-dioxide is an organic compound with the molecular formula C₉H₈O₂S It is a derivative of benzothiophene, where the sulfur atom is oxidized to a sulfone group

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Methylbenzothiophene 1,1-dioxide has been investigated for its potential as an antitumor agent. Research indicates that derivatives of benzothiophenes exhibit inhibitory effects against certain cancer cell lines.

Case Study: Antitumor Activity

A study explored the synthesis of fluorescent coumarin-benzothiophene 1,1-dioxide conjugates targeting mitochondria as antitumor agents. The results showed promising activity against STAT3, a transcription factor implicated in cancer progression, demonstrating the compound's potential in cancer therapy .

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis. It participates in various reactions, including the base-catalyzed Knoevenagel condensation reaction, which is essential for forming carbon-carbon bonds.

Table: Reactions Involving 3-Methylbenzothiophene 1,1-Dioxide

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Knoevenagel Condensation | Forms α,β-unsaturated carbonyl compounds | 80-96 |

| Metal-Free Arylation | C–H activation leading to arylation products | 65 |

| Asymmetric Hydrogenation | Produces chiral compounds with high enantioselectivity | 95-99 |

Agrochemical Applications

The compound is also utilized in the development of agrochemicals. Its derivatives have shown efficacy as plant growth regulators and pest control agents.

Case Study: Agrochemical Development

Research has demonstrated that certain derivatives of benzothiophene can act as effective fungicides and herbicides, enhancing crop yield and protecting against pests .

Material Science

3-Methylbenzothiophene 1,1-dioxide is being explored for its properties in material science, particularly in the development of conductive polymers and organic light-emitting diodes (OLEDs).

Table: Material Properties

| Property | Value |

|---|---|

| Conductivity | Moderate |

| Thermal Stability | High |

| Optical Properties | Suitable for OLEDs |

Environmental Applications

The compound's derivatives are being studied for their potential use in environmental remediation processes due to their ability to degrade pollutants effectively.

Case Study: Environmental Remediation

A study highlighted the use of benzothiophene derivatives in photocatalytic degradation of organic pollutants under UV light, showcasing their effectiveness in environmental cleanup efforts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzothiophene 1,1-dioxide typically involves the oxidation of 3-Methylbenzothiophene. One common method is the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C to ensure the selective formation of the sulfone group.

Industrial Production Methods

In an industrial setting, the production of 3-Methylbenzothiophene 1,1-dioxide can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as transition metal complexes can also enhance the efficiency of the oxidation process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methylbenzothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and other reducing agents.

Substitution: Halogens, nitrating agents, and other electrophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Sulfides, thiols, and other reduced forms.

Substitution: Halogenated, nitrated, and other substituted benzothiophene derivatives.

Mécanisme D'action

The mechanism of action of 3-Methylbenzothiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methylbenzothiophene: The parent compound without the sulfone group.

Benzothiophene: The core structure without the methyl and sulfone groups.

3-Methyl-1-thiaindene: A structural isomer with different substitution patterns.

Uniqueness

3-Methylbenzothiophene 1,1-dioxide is unique due to the presence of the sulfone group, which imparts distinct chemical and physical properties. This makes it more reactive in certain types of chemical reactions and potentially more biologically active compared to its non-oxidized counterparts.

Activité Biologique

3-Methylbenzothiophene 1,1-dioxide (MBTDO) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3-Methylbenzothiophene 1,1-dioxide is characterized by the presence of a sulfone group (-SO2-) attached to the benzothiophene structure. This modification enhances its reactivity and potential biological activity compared to its parent compound, 3-Methylbenzothiophene.

The biological activity of MBTDO is primarily attributed to its ability to interact with various molecular targets. The sulfone group allows for both nucleophilic and electrophilic reactions, which can inhibit enzyme activity or alter protein functions. This unique reactivity positions MBTDO as a versatile intermediate in organic synthesis and a potential therapeutic agent.

Antimicrobial Properties

Research indicates that MBTDO exhibits antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

MBTDO has shown promising results in anticancer studies. It has been evaluated for its cytotoxic effects against several human tumor cell lines, including leukemia and solid tumors. Notably, it demonstrated strong inhibitory effects on Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) as low as 2.6 µM .

Table 1: Summary of Biological Activities of MBTDO

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of MBTDO revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of bacterial cell walls, leading to cell lysis.

Anticancer Research

In a notable case study involving human cancer cell lines, MBTDO was tested for cytotoxicity. The results indicated that while it effectively inhibited cancer cell proliferation, it also exhibited cytotoxic effects on normal eukaryotic cells at higher concentrations. This duality suggests a need for careful dosage regulation in therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications at the C-3 position significantly influence the potency and selectivity of MBTDO against various biological targets. For instance, substituents such as tetrazoles have shown enhanced anti-tubercular activity compared to other functional groups .

Propriétés

IUPAC Name |

3-methyl-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c1-7-6-12(10,11)9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAZNDCIMXHKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CS(=O)(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214257 | |

| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6406-91-3 | |

| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006406913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 3-Methylbenzo[b]thiophene 1,1-dioxide and how does it compare to its isomer, 2-Methylbenzo[b]thiophene 1,1-dioxide?

A1: Both 3-Methylbenzo[b]thiophene 1,1-dioxide and its isomer, 2-Methylbenzo[b]thiophene 1,1-dioxide, are planar molecules. [] While they share the same molecular formula (C9H8O2S) and similar bond lengths and angles, their intermolecular arrangements differ significantly. [] This difference in crystal packing is highlighted as a potential reason for the distinct photodimerization behavior observed between the two isomers. []

Q2: What are the crystallographic parameters determined for 3-Methylbenzo[b]thiophene 1,1-dioxide?

A2: X-ray crystallography revealed that 3-Methylbenzo[b]thiophene 1,1-dioxide crystallizes in the orthorhombic system, specifically the P2₁2₁2₁ space group. [] Its unit cell dimensions are: a = 6.920(4) Å, b = 8.943(3) Å, and c = 13.852(9) Å. [] The unit cell volume is 857.2(8) ų, with Z = 4, indicating four molecules per unit cell. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.